ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C22H24N4O6S2 and its molecular weight is 504.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Cyclopenta[c]pyridine Derivatives : Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate's reactivity was explored, leading to the creation of various derivatives through reactions with cyanothioacetamide and N-benzyl-α-chloroacetamide under specific conditions. These reactions yield derivatives with potential applications in synthesizing novel heterocyclic systems (Dotsenko et al., 2008).
Enamine Chemistry and Synthesis of α,β-Unsaturated Aldehydes : The transformation of cyclohexanone and its derivatives into enaminones and their subsequent reduction showcases a method to synthesize a variety of chemical structures, including β-aminoesters. This research underlines the versatility of enamine chemistry in creating compounds with different functionalities (Carlsson & Lawesson, 1982).
Novel Pyridinecarboxylates with Vasodilation Properties : The synthesis of 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates through aromatic nucleophilic substitution reactions highlights the potential for designing compounds with specific biological activities, such as vasodilation, which could have implications in medical research and therapeutic applications (Girgis et al., 2008).
Potential Applications
Phosphine-Catalyzed Annulation : The synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via a phosphine-catalyzed [4 + 2] annulation process. This methodology opens avenues for the development of highly functionalized tetrahydropyridines, showcasing the potential of such compounds in various fields of chemistry and pharmacology (Zhu et al., 2003).
Gewald Synthesis of 2-Aminothiophenes : The one-pot Gewald reaction facilitated by morpholinium acetate demonstrates a method for synthesizing 2-aminothiophene-3-carboxylates. This process illustrates the compound's role in creating structures with potential applications ranging from materials science to pharmacology (Tormyshev et al., 2006).
Mechanism of Action
Target of Action
It is structurally similar to dabigatran etexilate, a known thrombin inhibitor . Thrombin plays a crucial role in blood clotting, and its inhibition can help treat conditions like thrombosis and cardiovascular diseases .
Mode of Action
Given its structural similarity to Dabigatran etexilate, it might also act as a thrombin inhibitor . Thrombin inhibitors prevent the conversion of fibrinogen to fibrin, a key step in blood clot formation.
Biochemical Pathways
The compound likely affects the coagulation cascade, given its potential role as a thrombin inhibitor . By inhibiting thrombin, it could prevent the formation of fibrin clots, impacting the final steps of the coagulation cascade.
Result of Action
If it acts similarly to Dabigatran etexilate, it could prevent blood clot formation by inhibiting thrombin . This could potentially be beneficial in conditions where clot formation is a risk, such as thrombosis and certain cardiovascular diseases .
Properties
IUPAC Name |
ethyl 3-cyano-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S2/c1-2-32-22(28)25-8-7-17-18(13-23)21(33-19(17)14-25)24-20(27)15-3-5-16(6-4-15)34(29,30)26-9-11-31-12-10-26/h3-6H,2,7-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFUZVYJWZQBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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